![molecular formula C8H4BrFS B2797168 3-Bromo-5-fluorobenzo[b]thiophene CAS No. 138993-21-2](/img/structure/B2797168.png)

3-Bromo-5-fluorobenzo[b]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

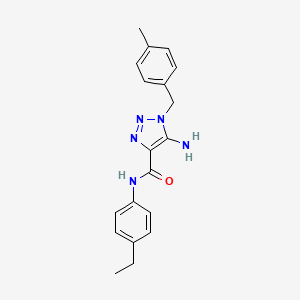

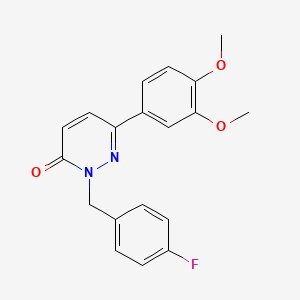

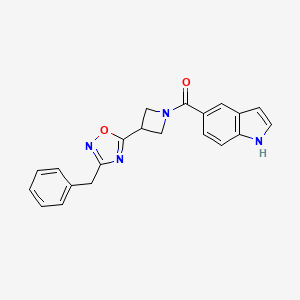

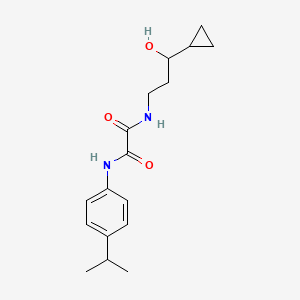

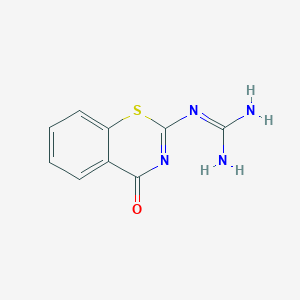

3-Bromo-5-fluorobenzo[b]thiophene is a chemical compound with the formula C8H5BrS. It has a molecular weight of 213.094 . It is a derivative of benzo[b]thiophene, which is a five-membered heterocyclic compound containing a sulfur atom .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the use of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a five-membered ring made up of one sulfur atom, with bromine and fluorine substituents .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions . They can also undergo direct fluorination processes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.094 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Synthesis Methods

3-Bromo-5-fluorobenzo[b]thiophene and its derivatives are synthesized using various methods, each offering unique benefits for further functionalization or application in different fields.

Bromocyclization and Palladium-catalyzed Cross-couplings : A library of 3-(α-styryl)benzo[b]-thiophenes was synthesized using bromocyclization of methylthio-containing alkynes and further coupling under palladium-catalysis, demonstrating the molecular diversity achievable through the modification of aromatic rings. This method showed significant antiproliferative properties, making these compounds potential candidates for anticancer applications (Tréguier et al., 2014).

Sequential Coupling and Iodocyclization : A flexible method for accessing 2,3-disubstituted benzo[b]thiophenes involves sequential coupling of o-bromoiodobenzenes with benzylmercaptan and zinc acetylides, followed by 5-endo-dig iodocyclization. This methodology is instrumental in the synthesis of novel tubulin binding agents, highlighting the compound's potential in medicinal chemistry (Flynn, Verdier-Pinard, & Hamel, 2001).

Palladium-catalyzed Cross-coupling : New 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were synthesized through this method. The synthesized compounds exhibited antioxidant properties, indicating their potential for pharmaceutical applications (Queiroz et al., 2007).

Applications in Antimicrobial Research

This compound derivatives have been explored for their antimicrobial properties, making them significant in the fight against drug-resistant pathogens.

- Antimicrobial Activity : 3-halobenzo[b]thiophene derivatives were synthesized and tested for antimicrobial activities, showing promising results against Gram-positive bacteria and yeast. Notably, the cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated low minimum inhibitory concentrations (MIC) against these organisms. The compounds also exhibited excellent drug-like properties according to in silico ADME properties and passed multiple drug-likeness filters (Masih et al., 2021).

Vibrational Spectra and Computational Studies

Investigations into the physical properties of this compound derivatives provide insights into their electronic structure and potential applications in material science.

- Vibrational Spectra and DFT Simulations : A study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provided insights into its geometric parameters and vibrational frequencies through FT-IR and Raman spectra analysis. Computational studies also revealed information about its molecular orbitals, offering valuable data for understanding the compound's electronic properties (Balakit et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-fluorobenzo[b]thiophene was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Thiophene derivatives, including 3-Bromo-5-fluorobenzo[b]thiophene, have shown potential in various applications, ranging from organic synthesis to optoelectronics . They are also being investigated for their therapeutic importance . Therefore, future research could focus on exploring these potentials further.

Mechanism of Action

Target of Action

It is known that benzo[b]thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, participating in the formation of carbon-carbon bonds .

Biochemical Pathways

As a component in suzuki–miyaura coupling reactions, it contributes to the synthesis of complex organic compounds .

Pharmacokinetics

Its physical properties such as boiling point (predicted to be 2886±200 °C) and density (predicted to be 1731±006 g/cm3) have been reported .

Result of Action

Its role in the synthesis of complex organic compounds through suzuki–miyaura coupling reactions suggests it may contribute to the bioactivity of these compounds .

Properties

IUPAC Name |

3-bromo-5-fluoro-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORROOAXKGNKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138993-21-2 |

Source

|

| Record name | 3-bromo-5-fluoro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)

![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)

![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)